N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine
CAS No.:
Cat. No.: VC17664921
Molecular Formula: C10H21NO2S
Molecular Weight: 219.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO2S |
|---|---|
| Molecular Weight | 219.35 g/mol |
| IUPAC Name | N-methyl-4-propan-2-ylsulfonylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C10H21NO2S/c1-8(2)14(12,13)10-6-4-9(11-3)5-7-10/h8-11H,4-7H2,1-3H3 |
| Standard InChI Key | WEASHFXRMRLYOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)C1CCC(CC1)NC |
Introduction
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine is a chemical compound with the CAS number 1895610-39-5. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by its molecular formula, C10H21NO2S, and a molecular weight of 219.35 g/mol .
Synthesis and Preparation
While specific synthesis methods for N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine are not widely documented, general approaches to synthesizing similar sulfonamide compounds involve the reaction of amines with sulfonyl chlorides. This process typically requires a base to facilitate the reaction and can be performed under various conditions depending on the specific reactants and desired product .
Comparison with Related Compounds
For comparison, a related compound is 4-(propane-2-sulfonyl)cyclohexan-1-amine, which lacks the methyl group on the nitrogen atom. This compound has a molecular weight of 205.32 g/mol and is also a sulfonamide derivative .
| Compound | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|
| N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine | 219.35 | C10H21NO2S |
| 4-(Propane-2-sulfonyl)cyclohexan-1-amine | 205.32 | C9H19NO2S |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume